molecular formula C21H28N4O2S B2598465 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-97-2

5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2598465
CAS No.: 898361-97-2
M. Wt: 400.54
InChI Key: FHZAIHJZVIDXRY-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring.

    Substitution Reactions:

    Attachment of the Piperidine and Phenyl Groups: The 4-methylpiperidine and 4-ethoxyphenyl groups are typically introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable electrophilic carbon center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale with consistent results.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Hydrogenated thiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

    Biological Probes: Used in research to study the function of biological molecules and pathways.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Polymers: As a monomer or additive in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-((4-Ethoxyphenyl)(4-ethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol: Similar structure but with an ethyl group on the piperidine ring.

Uniqueness

The unique combination of the ethoxyphenyl and methylpiperidinyl groups in 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-4-17-22-21-25(23-17)20(26)19(28-21)18(24-12-10-14(3)11-13-24)15-6-8-16(9-7-15)27-5-2/h6-9,14,18,26H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZAIHJZVIDXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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